Skepinone-L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor . It is known to be the first ATP-competitive p38 MAPK inhibitor with excellent in vivo efficacy and selectivity . It is a key enzyme in a vast number of inflammatory processes .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves several hydrophobic aromatic rings . These rings are required for interaction with different regions of the ATP-binding pocket of the kinase .
Chemical Reactions Analysis
This compound undergoes a series of chemical reactions in the body. In rat and human hepatic microsomal incubations, this compound is completely inactivated by a CYP2B6 mediated phase 1 metabolism . The dehalogenation and subsequent hydroxylation in the paraposition of the 2,4-difluorophenyl residue was found to be the predominant transformation .
Applications De Recherche Scientifique
Skepinone-L is recognized as a selective p38 mitogen-activated protein kinase (MAPK) inhibitor with high potency and selectivity in vivo, which makes it a valuable tool for chemical biology research. Its unique properties may aid in the development of a new class of kinase inhibitors (Koeberle et al., 2012).
It has been used as a basis for developing novel Type I1/2 p38α MAP kinase inhibitors. These inhibitors show improved binding kinetics, selectivity, and potency, and have been validated through cocrystallization, demonstrating their potential in biochemical research (Walter et al., 2017).
This compound has shown potential in reducing inflammatory and neuropathic pain in male mice, highlighting its application in pain management research. Its effects in sex-specific p38 activation and signaling in the spinal cord have been examined (Taves et al., 2016).
The compound has been evaluated for its effects on platelet activation and thrombus formation. It was found to effectively impair platelet activation and thrombus formation, indicating its potential therapeutic application in cardiovascular diseases (Borst et al., 2013).
This compound was also investigated in the context of rheumatoid arthritis. In an experimental arthritis model, it showed significant therapeutic effects, supporting its potential use as a target in rheumatoid arthritis treatment (Guenthoer et al., 2019).
Its role in the context of atherosclerosis was studied, where it was shown to have an impact on monocytes stimulated by enzymatically modified LDL, suggesting its application in studying and potentially treating atherosclerosis (Cheng et al., 2017).
Mécanisme D'action
- The stress-induced activation of p38 MAPK is well understood, and it plays crucial roles in cancer, angiogenesis, and apoptosis .
- It shows concentration-dependent inhibition of HSP27 phosphorylation with a cellular IC50 of approximately 25 nM .
- When orally administered to mice, this compound reaches levels up to 240 nM, surpassing its human whole-blood IC50 value .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Skepinone-L is an ATP-competitive inhibitor of p38 MAPK . It interacts with the ATP-binding pocket of the kinase, which is crucial for the kinase’s function . This compound has shown to inhibit the phosphorylation of heat shock protein 27 (HSP27), a substrate of p38 MAPK .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce concentrations of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-10, which are all regulated by p38 MAPK . In platelets, this compound impairs activation and thrombus formation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with p38 MAPK. It binds competitively to the ATP-binding site of the kinase, inhibiting its function . This inhibition prevents the phosphorylation of HSP27, thereby affecting the downstream signaling pathways regulated by p38 MAPK .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has shown concentration-dependent inhibition of HSP27 phosphorylation
Dosage Effects in Animal Models
In animal models, this compound has shown significant therapeutic effects during experimental arthritis
Metabolic Pathways
This compound is involved in the p38 MAPK signaling pathway . It interacts with the ATP-binding site of the p38 MAPK, affecting the downstream signaling events regulated by this kinase
Propriétés
IUPAC Name |
13-(2,4-difluoroanilino)-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGCTFLLWPVFM-GOSISDBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OC[C@@H](CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669907 |
Source
|
Record name | 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221485-83-1 |
Source
|
Record name | 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.